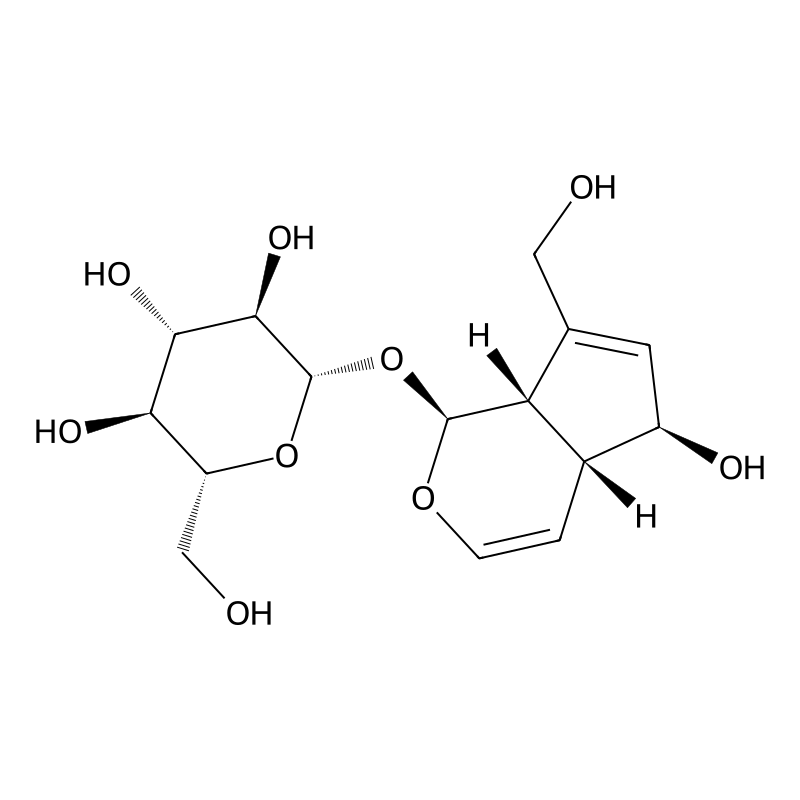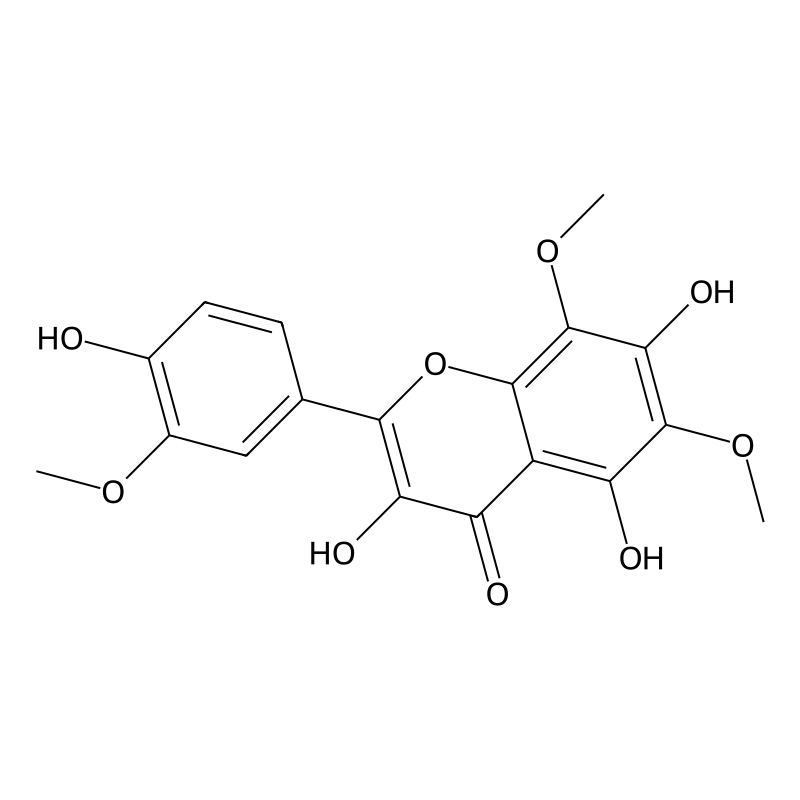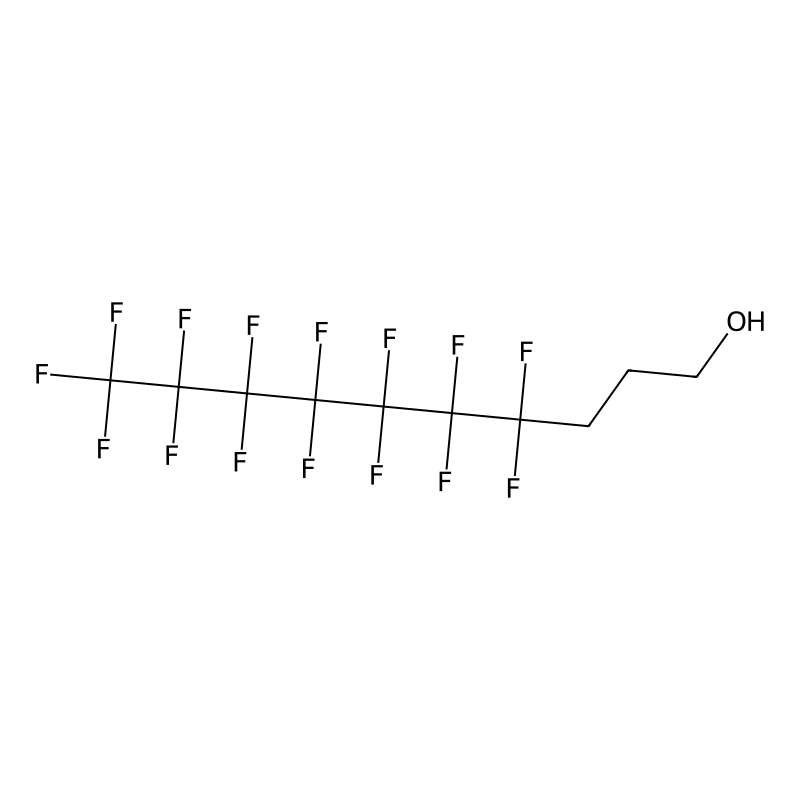Aucubin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
- Aucubin has been found to have anti-inflammatory properties. It has been used in studies to investigate its effects on inflammatory pain induced by complete Freund’s adjuvant (CFA). The studies involved behavioral tests to evaluate mechanical and thermal hyperalgesia as well as anxiety-like behaviors in mice .
- The results showed that Aucubin significantly ameliorated pain and anxiety-like behaviors induced by CFA in mice and reduced spinal inflammation .
- Aucubin has been reported to have antioxidant properties. It has been used in studies to investigate its effects on oxidative stress and inflammation via Nrf2-mediated signaling activity in experimental traumatic brain injury .
- The results showed that Aucubin enhanced the translocation of Nrf2 into the nucleus, activated antioxidant enzymes, suppressed excessive generation of reactive oxygen species (ROS), and reduced cell apoptosis both in vitro and in vivo experiments .
- Aucubin has been found to have anxiolytic and antidepressant properties. It has been used in studies to investigate its effects on anxiety and depression in mice. The studies involved the use of elevated plus maze (EPM), light/dark box, forced swimming, and tail suspension tests .
- The results showed that Aucubin significantly reduced the duration of immobility in the forced swimming and tail suspension tests, indicating potential anxiolytic and antidepressant activities .
- Aucubin has been reported to have antidiabetic properties. It has been used in studies to investigate its effects on type 2 diabetes mellitus (DM). The studies involved the use of carbohydrate-hydrolyzing enzyme inhibitor, acarbose .
- The results showed that Aucubin significantly inhibited the enzyme in a dose-dependent manner, indicating potential antidiabetic activities .
- Aucubin has been reported to have antimicrobial properties. It has been used in studies to investigate its effects on oral wound healing. The studies involved the use of 0.1% aucubin solution on oral wound healing in mice .
- The results showed that Aucubin may be useful for oral wound healing and can be applied as a topical agent to oral wounds .
Anti-inflammatory Application
Antioxidant Application
Anxiolytic and Antidepressant Application
Antidiabetic Application
Antifibrotic Application
Antimicrobial Application
Aucubin is an iridoid glycoside, a type of secondary metabolite commonly found in various plant species, including Eucommia ulmoides, Aucuba japonica, and several members of the Plantago genus. This compound features a cyclopentanopyran skeleton and contains a glucose moiety linked via an oxygen bond, which classifies it as a glycoside. Aucubin serves as a defensive compound in plants, deterring herbivores by inhibiting their growth rates .
Aucubin is known for its instability, particularly under acidic conditions where it can deglycosylate to form its aglycone, aucubigenin. This transformation is essential for its biological activity, as the aglycone form is more readily absorbed and utilized by living organisms .
Aucubin's diverse biological activities are attributed to its various mechanisms of action:
- Antioxidant activity: Aucubin acts as a free radical scavenger, protecting cells from oxidative damage [].
- Anti-inflammatory activity: It may suppress the production of inflammatory mediators, reducing inflammation [].
- Anticancer properties: Studies suggest aucubin might induce cancer cell death through various mechanisms [].
Aucubin has been extensively studied for its wide range of biological activities. Key effects include:
- Antioxidant Properties: Aucubin scavenges reactive oxygen species and enhances the expression of antioxidant enzymes such as superoxide dismutase and catalase.
- Anti-inflammatory Effects: It inhibits the secretion of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha.
- Neuroprotective Effects: Aucubin has been shown to protect neuronal cells from oxidative stress.
- Antidiabetic Activity: It improves insulin sensitivity and reduces blood glucose levels in diabetic models.
- Hepatoprotective Effects: Aucubin protects liver cells from damage caused by toxins and oxidative stress .
Aucubin can be synthesized through various biosynthetic pathways involving enzymatic reactions. The biosynthesis typically begins with geranyl pyrophosphate, which undergoes cyclization and hydroxylation to form the iridoid structure. Subsequent glycosylation adds the glucose moiety, yielding aucubin. Different plant species may employ distinct pathways for aucubin synthesis, reflecting their unique enzymatic capabilities .
Laboratory synthesis can also be achieved through chemical methods, including:
- Enzymatic Hydrolysis: Breaking the glycosidic bond to yield aucubigenin.
- Reduction Reactions: Modifying the dihydropyran ring structure to enhance biological activity .
Due to its diverse biological effects, aucubin has potential applications in:
- Pharmaceuticals: As an ingredient in formulations targeting inflammation, oxidative stress-related diseases, and metabolic disorders.
- Nutraceuticals: Used in dietary supplements for its health-promoting properties.
- Cosmetics: Incorporated into skincare products for its antioxidant and anti-aging benefits .
Research indicates that aucubin interacts with various cellular pathways:
- It modulates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, enhancing cellular defense mechanisms against oxidative damage.
- Aucubin influences the balance between pro-apoptotic and anti-apoptotic proteins by regulating Bcl-2 and Bax levels, which is crucial in cancer therapy contexts .
Studies on drug interactions suggest that while aucubin is generally well-tolerated with minimal adverse effects reported, further clinical investigations are necessary to fully understand its pharmacokinetics and potential interactions with other medications .
Aucubin shares structural similarities with other iridoid glycosides but possesses unique features that distinguish it from these compounds. Here are some similar compounds:
Comparison TableCompound Structure Type Key Activities Unique Features Aucubin Iridoid Glycoside Antioxidant, anti-inflammatory High stability at neutral pH Agnuside Iridoid Glycoside Similar to aucubin Contains additional p-hydroxybenzoic acid Loganin Iridoid Glycoside Neuroprotective Lacks significant anti-inflammatory effects Geniposide Iridoid Glycoside Hepatoprotective Different biosynthetic pathway
| Compound | Structure Type | Key Activities | Unique Features |
|---|---|---|---|
| Aucubin | Iridoid Glycoside | Antioxidant, anti-inflammatory | High stability at neutral pH |
| Agnuside | Iridoid Glycoside | Similar to aucubin | Contains additional p-hydroxybenzoic acid |
| Loganin | Iridoid Glycoside | Neuroprotective | Lacks significant anti-inflammatory effects |
| Geniposide | Iridoid Glycoside | Hepatoprotective | Different biosynthetic pathway |
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Azacyclonol
Use Classification
Dates
2: Lee GH, Lee MR, Lee HY, Kim SH, Kim HK, Kim HR, Chae HJ. Eucommia ulmoides cortex, geniposide and aucubin regulate lipotoxicity through the inhibition of lysosomal BAX. PLoS One. 2014 Feb 19;9(2):e88017. doi: 10.1371/journal.pone.0088017. eCollection 2014. PubMed PMID: 24586300; PubMed Central PMCID: PMC3929538.
3: Lee HY, Lee GH, Lee MR, Kim HK, Kim NY, Kim SH, Lee YC, Kim HR, Chae HJ. Eucommia ulmoides Oliver extract, aucubin, and geniposide enhance lysosomal activity to regulate ER stress and hepatic lipid accumulation. PLoS One. 2013 Dec 11;8(12):e81349. doi: 10.1371/journal.pone.0081349. eCollection 2013. PubMed PMID: 24349058; PubMed Central PMCID: PMC3859480.
4: Park KS. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes. Cytokine. 2013 Jun;62(3):407-12. doi: 10.1016/j.cyto.2013.04.005. Epub 2013 Apr 20. PubMed PMID: 23612013.
5: Lemus C, Poleschak M, Gailly S, Desage-El Murr M, Koch M, Deguin B. Lewis acid catalyzed enlargement of cyclic β-alkoxyenals and one-pot synthesis of polyfunctional enoxysilanes derived from aucubin with trimethylsilyldiazomethane. Chemistry. 2013 Apr 8;19(15):4686-90. doi: 10.1002/chem.201203968. Epub 2013 Feb 28. PubMed PMID: 23450668.
6: Zheng J, Liu D, Zhao SQ, Su J, Yan QP, Chen L, Xiao Y, Zhang CM. [Enzymatic extraction and antibacterial activity of aucubin from Eucommia ulmoides leaves]. Zhong Yao Cai. 2012 Feb;35(2):304-6. Chinese. PubMed PMID: 22822679.
7: Xue HY, Lu YN, Fang XM, Xu YP, Gao GZ, Jin LJ. Neuroprotective properties of aucubin in diabetic rats and diabetic encephalopathy rats. Mol Biol Rep. 2012 Oct;39(10):9311-8. doi: 10.1007/s11033-012-1730-9. Epub 2012 Jul 19. PubMed PMID: 22810648.
8: Xu W, Deng Z, Guo H, Ling P. A rapid and sensitive determination of aucubin in rat plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application. Biomed Chromatogr. 2012 Sep;26(9):1066-70. doi: 10.1002/bmc.1748. Epub 2011 Nov 23. PubMed PMID: 22113886.
9: Hajimehdipoor H, Shekarchi M, Piralihamedani M, Abedi Z, Zahedi H, Shekarchi M, Gohari AR. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL. Iran J Pharm Res. 2011 Fall;10(4):705-10. PubMed PMID: 24250405; PubMed Central PMCID: PMC3813080.








